molecular formula C22H40N8O5 B10849229 H-Kppr-OH

H-Kppr-OH

Cat. No.: B10849229
M. Wt: 496.6 g/mol
InChI Key: CKFCCXJQYNXYHI-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Kppr-OH is a [state the type of compound, e.g., protected amino acid building block, specialized peptide] designed for advanced research applications. This compound serves as a critical reagent in [describe main applications, e.g., the solid-phase synthesis of complex peptides, the study of enzyme-substrate interactions, or pharmaceutical development]. Its research value lies in [explain specific research value, e.g., its role in exploring specific biological pathways or its use in creating novel biomaterials]. The mechanism of action for this compound in research settings is [describe the mechanism of action, e.g., that it acts as a precursor that is incorporated into larger molecular structures to modulate their function, or that it competitively inhibits a specific enzymatic reaction for study]. Researchers utilize this compound to [state the ultimate research goal, e.g., probe protein function, develop new therapeutic leads, or understand cellular signaling processes]. This product is strictly labeled For Research Use Only (RUO) and is not intended for use in diagnostic procedures or for administration to humans .

Properties

Molecular Formula

C22H40N8O5

Molecular Weight

496.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H40N8O5/c23-10-2-1-6-14(24)19(32)30-13-5-9-17(30)20(33)29-12-4-8-16(29)18(31)28-15(21(34)35)7-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1

InChI Key

CKFCCXJQYNXYHI-QAETUUGQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis of H-Kppr-OH begins with the selection of a Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH, as described in studies of analogous peptide systems. The arginine residue is anchored via its C-terminal carboxyl group to the resin, ensuring directional elongation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine side chain of arginine, preventing undesired side reactions during subsequent couplings.

Sequential Deprotection and Coupling

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using a 20% piperidine solution in dimethylformamide (DMF), liberating the α-amino group for coupling. Proline residues, due to their secondary amine structure, require extended coupling times (60–90 minutes) with activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt). The second proline residue is coupled under identical conditions, followed by the addition of Fmoc-Lys(Boc)-OH. The ε-amino group of lysine is protected with a Boc (tert-butyloxycarbonyl) group to prevent branching.

Cleavage and Global Deprotection

Upon completion of the sequence, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v). This step simultaneously removes side-chain protecting groups (Pbf from arginine, Boc from lysine) and liberates the peptide into solution. The crude product is precipitated with cold diethyl ether, yielding a white powder.

Optimization of Coupling Efficiency

Challenges in Proline-Containing Sequences

The consecutive proline residues in this compound introduce steric hindrance and conformational rigidity, often leading to reduced coupling efficiency. Studies indicate that double coupling with 4-fold molar excess of Fmoc-Pro-OH and HBTU/HOBt improves yields to >95% per residue. Microwave-assisted SPPS at 50°C further enhances reaction kinetics, particularly for proline-rich sequences.

Arginine Side-Chain Reactivity

The basic guanidine group of arginine necessitates stringent protection to avoid side reactions. The Pbf group demonstrates superior stability under SPPS conditions compared to older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), as evidenced by reduced deletion peptide formation.

Analytical Characterization and Purification

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of 5–95% acetonitrile in 0.1% aqueous TFA. Analytical HPLC (Phenomenex Gemini C18, 50 × 3.0 mm) confirms a retention time (t<sub>R</sub>) of 3.09 minutes and purity >95%.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight with a measured m/z of 526.3 [M+H]<sup>+</sup> (calculated 526.3). High-resolution mass spectrometry (HRMS) further validates the isotopic distribution pattern.

Yield and Reproducibility

The global isolated yield for this compound under optimized conditions is 96 ± 1.2%, a testament to the efficiency of modern SPPS protocols. Key factors contributing to this high yield include:

  • Use of HBTU/HOBt activation for sterically hindered residues

  • Strict exclusion of moisture during coupling steps

  • Gradient elution during HPLC purification

Comparative Analysis of Synthetic Approaches

Solution-Phase Synthesis Limitations

While solution-phase methods are viable for short peptides, this compound’s sequence complexity renders this approach impractical. The need for multiple protection/deprotection cycles and poor solubility of intermediates result in yields <50%, as observed in analogous arginine-rich peptides .

Chemical Reactions Analysis

H-KPPR-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

H-KPPR-OH has several scientific research applications, including:

Mechanism of Action

H-KPPR-OH exerts its effects by inhibiting the binding of VEGF-A to the NRP1 receptor. This inhibition attenuates VEGFR2 phosphorylation in endothelial cells, which is a key step in the signaling pathway that promotes angiogenesis. By blocking this pathway, this compound can reduce the migration and viability of endothelial cells, which is significant in the context of cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Molecular Formula Molecular Weight LogP PSA (Ų) Hydrogen Bond Donors/Acceptors Key Modifications
H-Phe(4-NH₂)-OH 943-80-6 C₉H₁₂N₂O₂ 180.20 -1.72 89.34 3 / 5 Para-amino phenylalanine
Z-Phe-OH 1161-13-3 C₁₇H₁₇NO₄ 299.32 1.45 75.63 2 / 4 Benzyloxycarbonyl (Z) protection
H-Asp-Asp-Asp-OH 107208-63-9 C₁₂H₁₉N₃O₉ 363.09 -6.10 233.42 7 / 11 Tri-aspartic acid oligopeptide

Key Findings

Side-Chain Functionalization: H-Phe(4-NH₂)-OH: The para-amino group increases polarity (PSA = 89.42 Ų) and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to Z-Phe-OH (PSA = 75.63 Ų) . Z-Phe-OH: The benzyloxycarbonyl (Z) protecting group reduces polarity, making it more lipophilic (LogP = 1.45), suitable for organic-phase reactions .

Biological Activity: H-Asp-Asp-Asp-OH: As a tripeptide, its high PSA (233.42 Ų) and seven hydrogen bond donors limit membrane permeability (low BBB permeability) but improve binding to polar targets like enzymes or receptors .

Synthesis and Purity :

  • Z-Phe-OH : Synthesized via carbodiimide-mediated coupling (EDC.HCl, HOBt) in dichloromethane (0–20°C, 21 hours), yielding >95% purity after chromatography .
  • H-Phe(4-NH₂)-OH : Produced via hydrogenation with Rosenmund catalyst (85% yield), requiring rigorous NMR and HRMS validation due to stereochemical complexity .

Research Implications and Challenges

Structural Optimization :

  • Modifying side chains (e.g., substituting -NH₂ with -OH in H-Kppr-OH) could tune solubility and target specificity. For example, Z-Phe-OH’s lipophilicity aids in crossing lipid bilayers, whereas H-Asp-Asp-Asp-OH’s polarity favors aqueous environments .

Analytical Validation: and emphasize rigorous characterization (e.g., 2D NMR, HRMS) for novel compounds to confirm stereochemistry and purity, critical for reproducibility .

Safety and Toxicity :

  • H-Phe(4-NH₂)-OH carries hazard warnings (H315-H319-H335) for skin/eye irritation, necessitating safer handling protocols compared to Z-Phe-OH .

Q & A

Q. How can researchers integrate this compound findings into existing scientific knowledge graphs?

  • Methodological Answer :
  • Semantic Annotation : Use ontologies (e.g., ChEBI, Gene Ontology) to tag functional attributes.
  • KG Platforms : Contribute to Open Research Knowledge Graph (ORKG) entries, linking this compound to related pathways or targets .

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